molecular formula C18H16N4O3S B5550726 methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate

Cat. No. B5550726
M. Wt: 368.4 g/mol
InChI Key: KXKLMKWYQSYYSF-YBFXNURJSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves multi-step reactions and specific conditions to achieve the desired product. While direct synthesis of "methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate" may not be explicitly documented, research on similar compounds provides insights. For instance, the synthesis of derivatives and related structures has been achieved through reactions involving formaldehyde, dimethyl ether, and specific catalysts, showcasing the complexity and precision required in synthetic chemistry processes (Lou Hong-xiang, 2012).

Molecular Structure Analysis

Molecular structure analysis is pivotal in understanding the interactions and reactivity of a compound. Studies have utilized X-ray crystallography and molecular modeling to reveal the structure of related compounds, providing a basis for understanding the electronic and spatial configuration of "this compound" and its isomers. Such analyses highlight the significance of molecular geometry in determining the compound's physical and chemical properties (S. Moser, V. Bertolasi, K. Vaughan, 2005).

Chemical Reactions and Properties

The reactivity and interaction of "this compound" with other chemical entities are of great interest. Research into similar compounds has demonstrated a range of chemical reactions, including condensation reactions and the formation of salts with various bases, illustrating the compound's potential versatility in synthetic chemistry and its reactivity towards different chemical agents (T. V. Hlazunova, 2020).

Physical Properties Analysis

Physical properties such as melting points, solubility, and crystal structure play a crucial role in the practical applications of a compound. Analysis of related compounds through techniques like X-ray diffraction and NMR spectroscopy has provided detailed insights into their physical characteristics, which can be extrapolated to understand the physical behavior of "this compound" (P. Huang, Z.-S. Yang, Q.-M. Wu, et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents, stability under different conditions, and the potential for undergoing various chemical transformations, define the utility of "this compound" in broader chemical syntheses and applications. Studies on similar compounds have shed light on their electrochemical properties and interactions, indicating the complex nature of their chemical behavior (Chengchu Zeng, Fu-Jian Liu, Da-Wei Ping, et al., 2009).

Scientific Research Applications

Structural and Molecular Modeling Studies

One area of interest is the structural analysis and molecular modeling of compounds with similar triazole cores. For instance, studies have investigated the crystal structure and molecular modeling of related compounds, providing insights into their stability, reactivity, and potential as bio-active compounds. Such research aids in understanding the fundamental properties that could make methyl 4-({[3-mercapto-5-(phenoxymethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoate a candidate for further application in drug design and material science (Chopra & Schwalbe, 1991).

Antimicrobial Applications

Compounds featuring the 1,2,4-triazole moiety have been synthesized and evaluated for their antimicrobial activities. The inclusion of a triazole ring, similar to the core structure of this compound, indicates potential antimicrobial efficacy. These studies underscore the role of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş et al., 2010).

Catalytic and Chemical Reactivity

Research into the synthesis and reactivity of triazole derivatives, including similar compounds, has revealed their potential in catalysis and as intermediates in the synthesis of more complex molecules. These studies highlight the versatility of the triazole moiety in facilitating a variety of chemical reactions, potentially useful in synthesizing new materials or as catalysts in organic synthesis (Özil et al., 2015).

Supramolecular Chemistry and Materials Science

Further research has explored the use of triazole-based compounds in the design of supramolecular structures and materials. Such studies are pivotal in advancing the field of materials science, particularly in the development of novel liquid-crystalline materials and supramolecular dendrimers with potential applications in electronics, photonics, and nanotechnology (Balagurusamy et al., 1997).

properties

IUPAC Name

methyl 4-[(E)-[3-(phenoxymethyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O3S/c1-24-17(23)14-9-7-13(8-10-14)11-19-22-16(20-21-18(22)26)12-25-15-5-3-2-4-6-15/h2-11H,12H2,1H3,(H,21,26)/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXKLMKWYQSYYSF-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=N/N2C(=NNC2=S)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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